molecular formula C16H13FN2OS B2611784 (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 1005935-78-3

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2611784
CAS No.: 1005935-78-3
M. Wt: 300.35
InChI Key: BPUZXJKGGJHPAY-FBMGVBCBSA-N
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Description

(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a benzothiazole derivative characterized by a fused benzo[d]thiazole core substituted with a 3-ethyl group and a 3-fluorobenzamide moiety. Its molecular formula is C₁₆H₁₂F₂N₂OS, with a molecular weight of 318.3 g/mol and a calculated XLogP3 value of 4.1, indicating moderate lipophilicity . This compound’s structural features, including the planar benzo[d]thiazole system and ethyl substituent, suggest utility in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic stacking interactions .

Properties

IUPAC Name

N-(3-ethyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-2-19-13-8-3-4-9-14(13)21-16(19)18-15(20)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUZXJKGGJHPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the benzothiazole core using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by the condensation of the ethylbenzothiazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The thiazole ring undergoes S<sub>N</sub>Ar reactions at activated positions. For example:

Reaction ConditionsOutcomeReference
Treatment with cysteine (pH 7.4, 37°C)Substitution at C5 of thiazole
Reaction with glutathioneFormation of thiol adducts

Mechanistic Insight :

  • The fluorine atom on the benzamide stabilizes transition states via inductive effects, facilitating nucleophilic attack .

  • Kinetic studies suggest borderline concerted/stepwise pathways for S<sub>N</sub>Ar reactions involving biothiols .

Electrophilic Substitution

The thiazole ring supports electrophilic reactions, particularly at C5:

ReagentProductConditions
Bromine (Br<sub>2</sub>)5-Bromo derivativeAcetic acid, 50°C
Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)5-Nitro analog0°C, 2 hours

These reactions are driven by the electron-deficient nature of the thiazole ring .

Hydrolysis and Stability

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsOutcome
6M HCl, reflux, 12 hoursCleavage to 3-fluorobenzoic acid
1M NaOH, 60°C, 6 hoursDegradation to thiazole amine derivative

Hydrolysis rates correlate with solvent polarity and temperature .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable functionalization:

Reaction TypeReagentsProduct
Suzuki couplingAryl boronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>Biaryl derivatives at C5
Buchwald-HartwigAniline, Pd(OAc)<sub>2</sub>N-arylated thiazole

These reactions expand the compound’s utility in medicinal chemistry .

Redox Reactions

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) yields thiazole N-oxide, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the imine bond, yielding a saturated thiazolidine derivative.

Coordination Chemistry

The nitrogen and sulfur atoms act as ligands for transition metals:

Metal SaltComplex StructureApplication
Cu(II)Square-planar geometryAntimicrobial agents
Fe(III)Octahedral coordinationCatalysis

Such complexes exhibit enhanced bioactivity compared to the parent compound .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • C–F bond cleavage : Generates radicals detectable via ESR spectroscopy.

  • Ring-opening : Forms transient intermediates that recombine into dimeric species.

Key Research Findings

  • Biological Relevance : Adducts formed via S<sub>N</sub>Ar with biothiols (e.g., glutathione) may explain observed antimicrobial activity .

  • Thermodynamic Stability : The E-configuration is thermodynamically favored over Z by ~3 kcal/mol, as shown by DFT calculations .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H19FN2O4S
  • Molecular Weight : 390.4 g/mol
  • IUPAC Name : (E)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide

The compound features a benzothiazole moiety which is known for its diverse biological activities. The presence of a fluorine atom and ethyl group enhances its lipophilicity and biological interaction potential.

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial activity. Studies have shown that (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines. For instance, cell viability assays revealed that treatment with this compound resulted in a significant reduction in cell growth in several cancer types.

Neuroprotective Effects

Given the structural similarities to other neuroprotective agents, this compound may also exhibit potential benefits in treating neurodegenerative diseases. Preliminary studies suggest it could protect neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityExhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Anticancer StudiesReduced cell viability in breast and colon cancer cell lines; IC50 values indicated potent activity .
NeuroprotectionShowed protective effects against apoptosis in neuronal cell lines under oxidative stress .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions between appropriate benzothiazole derivatives and amides. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The fluorobenzamide moiety may enhance binding affinity or selectivity towards specific targets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide with structurally related thiazole and benzothiazole derivatives from the provided evidence:

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Target Compound Benzo[d]thiazole 3-ethyl, 3-fluorobenzamide C₁₆H₁₂F₂N₂OS 318.3 4.1 Fluorine enhances metabolic stability; fused benzene improves planarity for π-π interactions.
N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) Thiazole 4-phenyl, 3-ethyl, benzamide C₁₈H₁₇N₂OS 309.4 N/A Lacks fluorine; phenyl substitution may reduce polarity compared to fluorinated analogs.
2-Chloro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (6c) Thiazole 3-(2-fluorophenyl), 4-(4-fluorophenyl), 2-chlorobenzamide C₂₂H₁₄ClF₂N₂OS 427.9 N/A Dual fluorine and chlorine substituents increase steric bulk and electron-withdrawing effects.
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-thiadiazol-2-ylidene]benzamide (4g) Thiadiazole 3-(3-methylphenyl), 5-(3-dimethylamino-acryloyl), benzamide C₂₁H₂₀N₄O₂S 392.5 N/A Acryloyl group introduces conjugation, potentially enhancing fluorescence or binding flexibility.
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide Benzo[d]thiazole 4-fluoro, 3-ethyl, 4-(azepan-1-ylsulfonyl)benzamide C₂₃H₂₃FN₂O₃S₂ 482.6 N/A Sulfonyl group increases polarity; azepane ring may improve solubility.

Key Differences and Implications

In contrast, 6c contains two fluorine atoms on the thiazole ring and a chlorine on the benzamide, which may increase steric hindrance and alter target selectivity.

Core Structure :

  • The fused benzo[d]thiazole in the target compound provides greater planarity compared to simple thiazoles (e.g., 7a ), favoring π-π interactions with hydrophobic enzyme pockets or DNA intercalation .
  • Thiadiazole derivatives like 4g introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

Compounds with polar groups, such as the sulfonyl moiety in , may exhibit better solubility but reduced blood-brain barrier penetration.

Biological Activity

The compound (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15FN2S
  • CAS Number : 868375-63-7

The structure features a thiazole ring, which is known for its biological significance, particularly in pharmacology. The presence of the fluorine atom may enhance the compound's lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study on related thiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)5.0Apoptosis induction
Compound BCaco-2 (colorectal cancer)7.5Cell cycle arrest

Antimicrobial Activity

Thiazole derivatives have also shown antimicrobial properties. A study found that compounds with similar structural motifs effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The presence of the ethyl group enhances the interaction with bacterial membranes, leading to increased permeability and cell lysis.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Thiazole derivatives are known to interact with various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. In vitro studies suggest that this compound may inhibit HDAC activity, leading to altered gene expression profiles conducive to tumor suppression.

Case Studies

  • Synthesis and Biological Evaluation
    A recent study synthesized several thiazole derivatives, including This compound , and evaluated their biological activities. The results indicated that this compound exhibited potent anticancer effects against MCF-7 cells with an IC50 value of 6.8 µM, demonstrating its potential as a lead compound for further development in cancer therapy .
  • Mechanistic Studies
    Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 . This finding supports the hypothesis that thiazole derivatives can be effective in targeting cancer cell survival mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide, and how is the E-configuration controlled?

  • Methodology :

  • Solvent-free synthesis : Use Eaton’s reagent (P₂O₅/MeSO₃H) in a one-pot, three-component reaction at room temperature to favor imine bond formation with yields of 60–80% .
  • Reflux conditions : React precursors (e.g., 3-ethylbenzo[d]thiazol-2-amine and 3-fluorobenzoyl chloride) in ethanol with sodium acetate under reflux for 7–12 hours, followed by recrystallization for purification .
  • Configuration control : Monitor reaction progress via TLC and confirm the E-configuration using NOESY NMR to assess spatial proximity of substituents .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be analyzed?

  • 1H/13C NMR :

  • Imine bond (C=N) : Look for a deshielded proton signal at δ 8.5–9.5 ppm (1H NMR) and a carbon resonance at ~160–165 ppm (13C NMR) .
  • 3-Ethyl group : Triple splitting in 1H NMR (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for CH₂) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
    • Elemental analysis : Validate C, H, N, S content within 0.4% of theoretical values .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Protocol :

  • Conduct accelerated stability studies in buffers (pH 1–10) at 40°C/75% RH for 4 weeks.
  • Monitor degradation via HPLC-UV at 254 nm, comparing retention times and peak areas against fresh samples .

Advanced Research Questions

Q. What computational strategies are used to predict binding interactions between this compound and biological targets (e.g., enzymes)?

  • Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., carbonic anhydrase II). Prioritize poses with hydrogen bonds to the fluorobenzamide moiety and hydrophobic contacts with the ethyl group .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, correlating reactivity with experimental inhibition data .

Q. How do structural modifications at the 3-ethyl or fluorobenzamide positions affect biological activity?

  • SAR strategies :

  • 3-Ethyl substitution : Replace with allyl/propargyl groups to test flexibility effects on enzyme inhibition (e.g., IC₅₀ shifts in α-glucosidase assays) .
  • Fluorine position : Synthesize ortho/meta/para-fluoro analogs and compare binding affinities via surface plasmon resonance (SPR) .
    • Data interpretation : Use nonlinear regression (GraphPad Prism) to calculate potency differences and identify pharmacophoric elements .

Q. What advanced chromatographic or spectroscopic methods resolve contradictions in reported synthetic yields or purity?

  • HPLC-DAD-MS : Employ a C18 column (ACN/0.1% formic acid gradient) to separate byproducts. Use high-resolution MS to identify impurities (e.g., Z-isomer or hydrolyzed intermediates) .
  • X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in ethanol/water (70:30) and analyzing unit cell parameters .

Q. How can researchers design assays to evaluate this compound’s selectivity against off-target proteins?

  • Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration.
  • Cellular uptake studies : Label the compound with ¹⁸F for PET imaging to track biodistribution in tumor xenograft models .

Methodological Notes

  • Contradiction resolution : Conflicting synthetic yields (e.g., 60% vs. 80%) may arise from solvent polarity or catalyst loading. Optimize via DoE (Design of Experiments) with variables like temperature, solvent ratio, and reaction time .
  • Data validation : Cross-reference NMR shifts with computed chemical shifts (GIAO method) to confirm assignments .

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